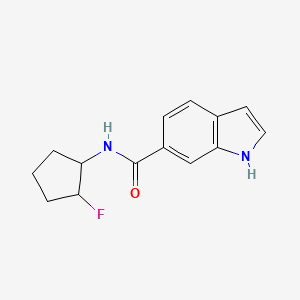
N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a fluorine atom in the cyclopentyl ring enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research applications.
作用机制
Target of Action
N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide, as an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Mode of Action
The fluorine atom in the compound may enhance certain properties of the drug, such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It can be inferred that the compound’s fluorine atom may enhance its metabolic stability .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Fluorocyclopentyl Group: The fluorocyclopentyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of cyclopentyl bromide with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethylformamide (DMF).
Amidation Reaction: The final step involves the formation of the carboxamide group. This can be achieved by reacting the indole derivative with an appropriate amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorocyclopentyl group can participate in nucleophilic substitution reactions. Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Major Products Formed
Oxidation: Oxidation of the indole core can lead to the formation of indole-2,3-dione derivatives.
Reduction: Reduction of the carboxamide group results in the formation of the corresponding amine.
Substitution: Substitution reactions can yield various alkylated or arylated derivatives of the compound.
科学研究应用
N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its bioactive indole core and fluorinated cyclopentyl group, which enhance its pharmacokinetic properties.
Biological Research: It is used as a probe in biological studies to investigate the role of indole derivatives in cellular processes and signaling pathways.
Chemical Biology: The compound serves as a tool for studying enzyme-substrate interactions and the mechanism of action of indole-based drugs.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other fluorinated compounds.
相似化合物的比较
Similar Compounds
- N-(2-chlorocyclopentyl)-1H-indole-6-carboxamide
- N-(2-bromocyclopentyl)-1H-indole-6-carboxamide
- N-(2-methylcyclopentyl)-1H-indole-6-carboxamide
Uniqueness
N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These properties make it a valuable compound for various scientific research applications compared to its analogs.
属性
IUPAC Name |
N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c15-11-2-1-3-12(11)17-14(18)10-5-4-9-6-7-16-13(9)8-10/h4-8,11-12,16H,1-3H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMSFOXSEKJLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NC(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{4-[(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2567686.png)
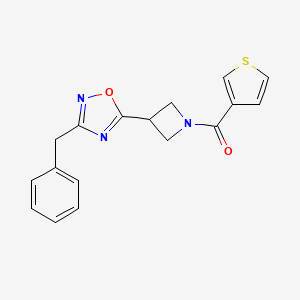
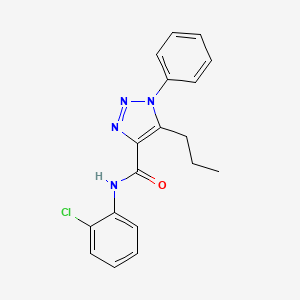
![[1-(2-{[(5-Nitro-2-pyridinyl)amino]methyl}phenyl)-4-piperidinyl]methanol](/img/structure/B2567691.png)
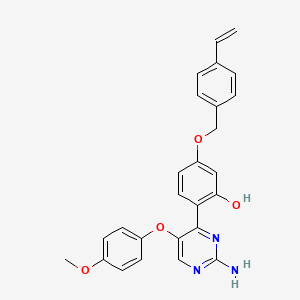
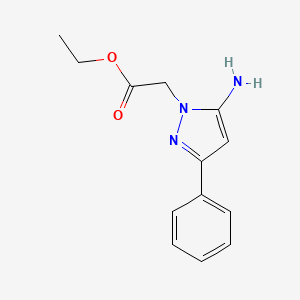
![(E)-3-(furan-2-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2567696.png)
![Methyl 2-[2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazol-6-yl]acetate](/img/structure/B2567697.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one](/img/structure/B2567698.png)
![tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate](/img/structure/B2567699.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2567701.png)
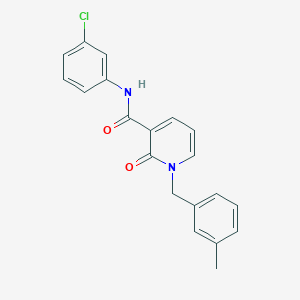

![(E)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2567709.png)
